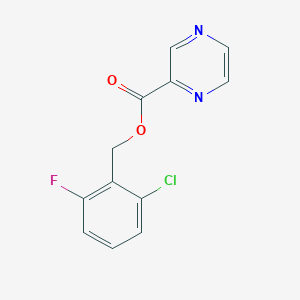

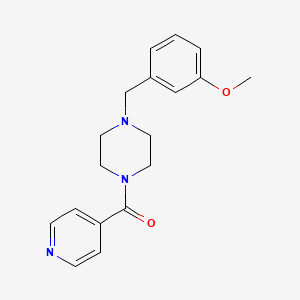

2-chloro-6-fluorobenzyl 2-pyrazinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a family of compounds that have been explored for their unique chemical and physical properties. Such compounds are typically synthesized for their potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

Synthesis of similar compounds often involves multi-step chemical reactions starting from simple precursors. For example, Hammam et al. (2005) describe the synthesis of fluoro-substituted benzo[b]pyran derivatives through condensation reactions, which could be analogous to steps involved in synthesizing the target compound (Hammam et al., 2005). Similarly, Singh et al. (2012) discuss the synthesis of 2-pyrazoline derivatives, indicating the potential routes for incorporating pyrazinecarboxylate structures (Singh et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is critical in determining their chemical reactivity and physical properties. Kong et al. (2012) explore the structure of a carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazine, providing insights into how substitutions on the pyrazine ring can influence molecular conformation and potential interactions (Kong et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving fluoro and chloro substituents often yield compounds with unique properties. For instance, Aggarwal et al. (2007) describe the synthesis and reactions of fluorobenzothiazol-2-ylhydrazine derivatives, illustrating how fluorine and chlorine substituents can impact chemical reactivity and the synthesis of pyrazoline and pyrazole derivatives (Aggarwal et al., 2007).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are significantly influenced by their molecular architecture. The study by Gotoh and Ishida (2011) on co-crystals of chloro-nitrobenzoic acid and pyrazine highlights the importance of hydrogen bonding in determining the physical properties of these compounds, which could be relevant for understanding the behavior of "2-chloro-6-fluorobenzyl 2-pyrazinecarboxylate" (Gotoh & Ishida, 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds, stability, and potential for further functionalization, are key for applications. Studies on similar compounds can provide insights into how the presence of fluorine and chlorine, along with the pyrazinecarboxylate moiety, might influence these properties. For example, the work by Takahashi et al. (2014) on Cu(II) complexes with fluorobenzoate and pyrazine could offer analogies for the coordination chemistry and reactivity of related compounds (Takahashi et al., 2014).

Safety and Hazards

The safety data sheet for “2-chloro-6-fluorobenzyl bromide”, a related compound, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves/clothing/eye protection/face protection .

Propiedades

IUPAC Name |

(2-chloro-6-fluorophenyl)methyl pyrazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O2/c13-9-2-1-3-10(14)8(9)7-18-12(17)11-6-15-4-5-16-11/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVTWSZVOJZXLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC(=O)C2=NC=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5774441.png)

![2-(benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5774454.png)

![2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5774484.png)

![5-{[5-(1-azepanyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5774506.png)

![2-[(4-carboxybenzyl)amino]benzoic acid](/img/structure/B5774511.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5774534.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5774539.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5774546.png)